molecular formula C8H15NO B13024819 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol

7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol

Katalognummer: B13024819
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: LLQAGACUROJRKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing cost-effective production techniques. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Wissenschaftliche Forschungsanwendungen

7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol involves its interaction with molecular targets through its spirocyclic structure. The nitrogen atom within the spiro ring can form hydrogen bonds and interact with various biological molecules, influencing their activity. This compound can modulate pathways involved in neurotransmission and enzyme activity, making it a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol is unique due to its specific spirocyclic structure and the presence of dimethyl groups, which can influence its reactivity and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

7,7-dimethyl-2-azaspiro[3.3]heptan-5-ol

InChI

InChI=1S/C8H15NO/c1-7(2)3-6(10)8(7)4-9-5-8/h6,9-10H,3-5H2,1-2H3

InChI-Schlüssel

LLQAGACUROJRKX-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C12CNC2)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.